Cas no 724749-10-4 (4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol)
4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-(4-(dimethylamino)phenyl)-4H-1,2,4-triazole-3-thiol
- 3-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- 4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
- 5-[4-(dimethylamino)phenyl]-4-prop-2-en-1-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[4-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- AC1MXOL4
- ALBB-003370
- BBL017421
- CTK5J4664
- CTK8F5658
- MolPort-000-871-383
- AKOS003321076
- 724749-10-4
- VS-06145
- DTXSID80396155
- AKOS030253883
- MFCD04059334
- CS-0319506
- 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD04059334
- Inchi: 1S/C13H16N4S/c1-4-9-17-12(14-15-13(17)18)10-5-7-11(8-6-10)16(2)3/h4-8H,1,9H2,2-3H3,(H,15,18)
- InChI Key: STLICZRBJOVEPW-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=CC(=CC=2)N(C)C)N1CC=C
Computed Properties
- Exact Mass: 260.11000
- Monoisotopic Mass: 260.10956770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63Ų
Experimental Properties
- PSA: 72.75000
- LogP: 2.48580
4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614338-100mg |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 100mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614338-500mg |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 500mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A614338-1g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 1g |
$ 320.00 | 2022-06-08 | ||
| Chemenu | CM114671-1g |
4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 95% | 1g |
$146 | 2024-07-24 | |
| Chemenu | CM114671-5g |
4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 95% | 5g |
$330 | 2024-07-24 | |
| abcr | AB214879-1 g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol; 95% |
724749-10-4 | 1g |
€217.60 | 2023-05-06 | ||
| abcr | AB214879-5 g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol; 95% |
724749-10-4 | 5g |
€723.20 | 2023-05-06 | ||
| eNovation Chemicals LLC | Y1245476-1g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 95% | 1g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1245476-5g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol |
724749-10-4 | 95% | 5g |
$650 | 2024-06-07 | |
| abcr | AB214879-1g |
4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, 95%; . |
724749-10-4 | 95% | 1g |
€230.10 | 2025-04-16 |
4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol Suppliers
4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol
Research Brief on 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol (CAS: 724749-10-4)
The compound 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol (CAS: 724749-10-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the versatility of 1,2,4-triazole derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern in 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol, particularly the allyl and dimethylamino groups, is believed to enhance its interaction with biological targets, making it a promising candidate for further investigation.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of this compound via a multi-step reaction pathway, starting from readily available precursors. The researchers optimized the reaction conditions to achieve a high yield and purity, which is crucial for subsequent biological testing. The compound was characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its structural integrity.
In vitro studies have demonstrated that 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol exhibits potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These findings suggest that this compound could serve as a lead molecule for the development of new antibiotics.
Additionally, preliminary investigations into its anticancer potential have shown promising results. The compound was found to induce apoptosis in human cancer cell lines, such as HeLa and MCF-7, through the activation of caspase-dependent pathways. Molecular docking studies further revealed that it binds to key oncogenic proteins, providing a rationale for its cytotoxic effects.
Despite these encouraging results, further research is needed to fully elucidate the pharmacokinetic and toxicological profiles of 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol. Current efforts are focused on optimizing its bioavailability and reducing potential off-target effects. Collaborative studies between academic and industrial researchers are underway to accelerate its translation into clinical applications.
In conclusion, 4-Allyl-5-4-(dimethylamino)phenyl-4H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities and synthetic accessibility make it a valuable subject for ongoing research in the chemical biology and pharmaceutical sciences.
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